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molecular formula C7H8N2O3 B1296978 3,4-Dihydroxybenzohydrazide CAS No. 39635-11-5

3,4-Dihydroxybenzohydrazide

Cat. No. B1296978
M. Wt: 168.15 g/mol
InChI Key: WGXWEXNJRZMIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750649

Procedure details

16.9 g (0.11 mol) of 3,4-dihydroxybenzoic acid in 170 ml of tetrahydrofuran are treated with 5 g (0.1 mol) of hydrazine hydrate and 1.1 g (0.01 mol) of 1-hydroxy-2-(1H)-pyridone. A solution of 22.7 g (0.11 mol) of dicyclohexylcarbodiimide in 200 ml of tetrahydrofuran is added to the reaction mixture at 20° within 15 minutes. The reaction mixture is stirred at 20° for 16 hours. The resulting dicyclohexylurea is filtered off and the filtrate is evaporated. The residue is stirred with 60 ml of ethanol at 20° for 2 hours and the crystalline crude product is subsequently filtered off under suction and dried firstly in a water-jet vacuum and then in a high vacuum at 40°, whereby 3,4-dihydroxybenzoic acid hydrazide is obtained as a beige powder.
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5](O)=[O:6].O.[NH2:13][NH2:14].ON1C=CC=CC1=O.C1(N=C=NC2CCCCC2)CCCCC1>O1CCCC1>[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([NH:13][NH2:14])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
16.9 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1O
Name
Quantity
5 g
Type
reactant
Smiles
O.NN
Name
Quantity
1.1 g
Type
reactant
Smiles
ON1C(C=CC=C1)=O
Name
Quantity
170 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.7 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 20° for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting dicyclohexylurea is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
STIRRING
Type
STIRRING
Details
The residue is stirred with 60 ml of ethanol at 20° for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the crystalline crude product is subsequently filtered off under suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried firstly in a water-jet vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OC=1C=C(C(=O)NN)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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